molecular formula C12H17FN2O2 B13928076 Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate

Cat. No.: B13928076
M. Wt: 240.27 g/mol
InChI Key: NWXBCKIVVBMENC-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate typically involves the reaction of 2-fluoro-6-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired carbamate compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-6-(methylamino)phenylcarbamate
  • Tert-butyl 2-bromo-6-(methylamino)phenylcarbamate
  • Tert-butyl 2-iodo-6-(methylamino)phenylcarbamate

Uniqueness

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also influences the compound’s biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-6-(methylamino)phenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16)

InChI Key

NWXBCKIVVBMENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)NC

Origin of Product

United States

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